molecular formula C15H26O4 B14319981 2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol CAS No. 111950-74-4

2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol

Cat. No.: B14319981
CAS No.: 111950-74-4
M. Wt: 270.36 g/mol
InChI Key: HEUSOFUYGCUSBR-UHFFFAOYSA-N
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Description

2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and hydroxyl groups. This compound falls under the category of sesquiterpenes, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Carbon Skeleton: This step involves the construction of the dodeca-triene backbone through a series of reactions such as aldol condensation, Wittig reaction, or Diels-Alder reaction.

    Introduction of Methyl Groups: Methyl groups are introduced at the 2, 6, and 10 positions using methylation reactions, often employing reagents like methyl iodide and a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Chemical Reactions Analysis

Types of Reactions

2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Farnesol: A similar sesquiterpene alcohol with antimicrobial and anti-inflammatory properties.

    Geranylgeraniol: Another sesquiterpene alcohol with applications in the synthesis of vitamins and other bioactive compounds.

    Nerolidol: Known for its use in fragrances and potential therapeutic effects.

Uniqueness

2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is unique due to its specific combination of double bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

111950-74-4

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol

InChI

InChI=1S/C15H26O4/c1-11(6-7-16)8-14(18)9-13(3)15(19)5-4-12(2)10-17/h4,6,9,14-19H,5,7-8,10H2,1-3H3

InChI Key

HEUSOFUYGCUSBR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CC(C=C(C)C(CC=C(C)CO)O)O

Origin of Product

United States

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